Isoxazolo[5,4-b]pyridin-3-ol
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Overview
Description
Isoxazolo[5,4-b]pyridin-3-ol is a heterocyclic compound characterized by the fusion of an isoxazole ring with a pyridine ring.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of Isoxazolo[5,4-b]pyridin-3-ol are not fully understood due to limited research. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is possible that the compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that the compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazolo[5,4-b]pyridin-3-ol typically involves the cyclization of 5-aminoisoxazoles with 1,3-dielectrophiles. One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests potential for industrial application, particularly in the pharmaceutical and agrochemical industries .
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[5,4-b]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoxazolo[5,4-b]pyridines, which exhibit a range of biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial, anticancer, and antiproliferative activities.
Industry: The compound’s derivatives are used in agrochemistry as pesticides and herbicide antidotes.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives inhibit cytochrome P450 CYP17 by binding to the enzyme’s active site, thereby blocking the biosynthesis of steroid hormones . Additionally, the compound’s antibacterial and anticancer activities are attributed to its ability to interfere with cellular processes essential for the survival and proliferation of pathogens and cancer cells .
Comparison with Similar Compounds
Isoxazolo[5,4-b]pyridin-3-ol can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridine: This compound also features an isoxazole ring fused to a pyridine ring but differs in the position of the fusion.
Isoxazolo[3,4-b]pyridine: Another isomer with a different ring fusion pattern, known for its antifungal properties.
The uniqueness of this compound lies in its specific fusion pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[1,2]oxazolo[5,4-b]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-5-4-2-1-3-7-6(4)10-8-5/h1-3H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMSVJIBCHFSKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ONC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360920 |
Source
|
Record name | isoxazolo[5,4-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16880-54-9 |
Source
|
Record name | isoxazolo[5,4-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10360920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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